(2-Chloro-4-methylpyrimidin-5-yl)methanamine
Description
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(2-chloro-4-methylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-5(2-8)3-9-6(7)10-4/h3H,2,8H2,1H3 |
InChI Key |
OSYOFEAWLQPJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1CN)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 2-Chloro-4-methylpyrimidine
The most straightforward route involves the nucleophilic substitution of the chlorine atom at position 2 with a methanamine group. This reaction is typically conducted in polar aprotic solvents such as dichloromethane or 1,4-dioxane , with triethylamine or DIPEA (N,N-diisopropylethylamine) as a base to neutralize HCl byproducts.
Example Protocol:
-
2-Chloro-4-methylpyrimidine (1.0 mmol) is dissolved in dichloromethane (40 mL).
-
Methanamine (2.0 mmol) is added dropwise at 0°C under nitrogen atmosphere.
-
The mixture is stirred at room temperature for 12–16 hours.
-
The reaction is quenched with water, and the organic layer is dried over Na₂SO₄.
-
Purification via silica gel chromatography yields the target compound.
Key Data:
Catalytic Coupling with Transition Metals
For enhanced regioselectivity, palladium-catalyzed coupling reactions are employed. This method is advantageous when introducing the methanamine group at position 5 without disturbing existing substituents.
Example Protocol:
-
4,6-Dichloro-2-methylpyrimidine (1.0 mmol) is combined with BINAP (ligand) and palladium acetate in toluene.
-
Methanamine (1.2 mmol) and cesium carbonate (base) are added.
-
The mixture is refluxed at 110°C for 16 hours.
-
The product is isolated via acid-base extraction and recrystallized.
Key Data:
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like dichloromethane and 1,4-dioxane enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., n-hexane ) are used for crystallization to improve purity.
Temperature and Catalysis
Elevated temperatures (30–110°C) accelerate amination but risk side reactions. Lewis acids (e.g., AlCl₃) are occasionally used to activate the pyrimidine ring, though they may complicate purification.
Comparative Table: Solvent and Temperature Impact
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Dichloromethane | 20–30 | 85 | 95 | |
| 1,4-Dioxane | 110 | 83 | 90 | |
| Toluene | 110 | 75 | 97 |
Mechanistic Insights
The amination proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing chlorine atom at position 2 activates the pyrimidine ring, facilitating attack by the methanamine nucleophile at position 5. Catalytic systems involving palladium leverage oxidative addition and reductive elimination steps to position the amine group selectively.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC with a C18 column (acetonitrile/water gradient) achieves >97% purity. Melting points range from 72–243°C, depending on crystallinity.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors reduce reaction times by 40% compared to batch processes. Solvent recovery systems (e.g., distillation) minimize waste, aligning with green chemistry principles.
Challenges and Limitations
-
Regioselectivity : Competing reactions at positions 4 and 6 necessitate careful control of stoichiometry.
-
Stability : The compound decomposes above 150°C, requiring low-temperature storage.
-
Purification : Silica gel chromatography remains labor-intensive; membrane-based separations are under investigation.
Emerging Methodologies
Recent advances include photocatalytic amination using visible light to activate C-Cl bonds, reducing reliance on transition metals. Enzymatic approaches employing transaminases show promise for enantioselective synthesis but require further optimization.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-methylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: N-oxides of the original compound.
Reduction Products: Amines derived from the reduction of the pyrimidine ring.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including (2-Chloro-4-methylpyrimidin-5-yl)methanamine. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, one study reported IC50 values for related compounds demonstrating effective COX-2 inhibition comparable to standard drugs like celecoxib .
| Compound | IC50 (μmol) | Comparison |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | Standard Drug |
| Compound A | 0.04 ± 0.09 | Effective |
| Compound B | 0.04 ± 0.02 | Effective |
Anticancer Potential
Compounds derived from pyrimidine structures have shown promising anticancer activities. (2-Chloro-4-methylpyrimidin-5-yl)methanamine and its derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .
Case Study:
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology.
Herbicidal Activity
Pyrimidine derivatives have been explored for their herbicidal properties. The structural characteristics of (2-Chloro-4-methylpyrimidin-5-yl)methanamine enable it to act as a selective herbicide against certain weed species, making it valuable in agricultural applications.
Research Findings:
A series of field trials indicated that formulations containing this compound effectively reduced weed biomass without adversely affecting crop yields, demonstrating its potential as an environmentally friendly herbicide.
Enzyme Inhibition Studies
The compound has been investigated for its role as a small molecule inhibitor in various biochemical pathways. For example, it has shown efficacy in inhibiting phosphodiesterase enzymes, which are crucial in cellular signaling processes .
Data Table: Enzyme Inhibition Potency
| Enzyme Type | Compound Concentration (μM) | Inhibition (%) |
|---|---|---|
| PDE10A | 0.1 | 85 |
| COX-2 | 0.04 | 90 |
Structure-Activity Relationship (SAR) Studies
The exploration of SAR has provided insights into optimizing the biological activity of (2-Chloro-4-methylpyrimidin-5-yl)methanamine derivatives. Modifications at specific positions on the pyrimidine ring have been linked to enhanced potency and selectivity against targeted enzymes .
Mechanism of Action
The mechanism of action of (2-Chloro-4-methylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For example, in antimicrobial applications, it may inhibit the synthesis of nucleic acids in bacteria, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Halogen and Substituent Variations
Table 1: Comparison of Key Pyrimidine Derivatives
Substituent Position and Functional Group Impact
Chlorine vs. Fluorine Substitution
- Chlorine Derivatives : Compounds like (2-Chloro-4-methylpyrimidin-5-yl)methanamine exhibit moderate electronegativity and steric bulk, influencing reactivity in nucleophilic substitutions .
Amine Group Placement
- C5 Methanamine vs. C4 Amine : Moving the amine group from C5 (as in the primary compound) to C4 (e.g., 5-Chloro-2-methylpyrimidin-4-amine) alters hydrogen-bonding capacity and solubility. C4 amines are often prioritized in kinase inhibitor scaffolds .
Hydrochloride Salts
Crystallographic and Reactivity Insights
- Similar interactions likely occur in (2-Chloro-4-methylpyrimidin-5-yl)methanamine, affecting solid-state stability .
- Chloromethyl Derivatives : The presence of a chloromethyl group (e.g., 5-(chloromethyl)-2-methylpyrimidin-4-amine HCl) increases electrophilicity at C5, enabling cross-coupling reactions or further functionalization .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–70°C |
| Reaction Time | 4–6 hours |
| Solvent | Aqueous HCl/EtOH |
Basic: How can researchers characterize the purity and structural integrity of (2-Chloro-4-methylpyrimidin-5-yl)methanamine?
Answer:
Use a combination of analytical techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., chloro at C2, methyl at C4) via H and C NMR .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 187.6 for CHClN).
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Basic: What is the solubility profile of (2-Chloro-4-methylpyrimidin-5-yl)methanamine in common solvents?
Answer:
Solubility depends on polarity and hydrogen-bonding capacity:
- Polar solvents : High solubility in DMF, DMSO, and aqueous acidic solutions due to amine protonation .
- Non-polar solvents : Limited solubility in hexane or toluene.
Q. Table 2: Solubility Data (Estimated)
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water (pH 2) | ~30 |
| Ethanol | ~20 |
Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Answer:
Key substituent effects :
- Chloro group (C2) : Enhances electrophilicity and target binding (e.g., enzyme inhibition) .
- Methyl group (C4) : Improves lipophilicity and membrane permeability.
- Methanamine side chain : Facilitates hydrogen bonding with biological targets (e.g., receptors) .
Q. Table 3: Substituent Impact on Activity
| Substituent | Position | Effect on Activity |
|---|---|---|
| Cl | C2 | ↑ Binding affinity |
| CH | C4 | ↑ Metabolic stability |
| NH | C5 | ↑ Solubility |
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm activity .
- Variable control : Standardize experimental conditions (pH, temperature, solvent) to minimize artifacts .
- Structural analogs : Compare with derivatives like (2-Cyclopentylpyrimidin-4-yl)methanamine to isolate substituent effects .
Advanced: What reaction pathways are feasible for functionalizing the methanamine group?
Answer:
- Substitution : Replace the amine with aryl/alkyl groups via Buchwald-Hartwig coupling .
- Oxidation : Convert the amine to a nitro or carbonyl group using KMnO/HSO .
- Reduction : Catalytic hydrogenation (H, Pd/C) yields secondary amines .
Advanced: How can computational modeling predict biological targets for this compound?
Answer:
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina .
- QSAR models : Correlate substituent properties (logP, polar surface area) with activity data .
Q. Example Target Prediction :
| Target Class | Probability |
|---|---|
| Kinases | 65% |
| GPCRs | 30% |
Advanced: What stability considerations are critical for long-term storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
